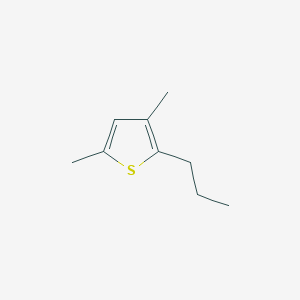![molecular formula C13H12N4O2 B14315850 N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea CAS No. 106344-89-2](/img/structure/B14315850.png)
N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and mitigation in various products, including pharmaceuticals and food items .
Méthodes De Préparation
The synthesis of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea typically involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrosating agents. Common synthetic routes include:
Nitrosation Reaction: This involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrous acid or other nitrosating agents under acidic conditions.
Industrial Production: Industrial methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: The compound is studied for its potential biological effects, including its carcinogenic properties.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Mécanisme D'action
The mechanism by which N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. The nitroso group can form diazonium ions, which are highly reactive and can lead to mutations and other cellular damage . Molecular targets include DNA, proteins, and other cellular macromolecules .
Comparaison Avec Des Composés Similaires
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea can be compared with other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar nitrosation mechanisms but differ in their specific structures and reactivity . The uniqueness of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea lies in its specific molecular structure, which includes a pyridin-3-yl group, making it a valuable compound for studying the effects of different substituents on nitrosamine reactivity .
Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine .
Propriétés
Numéro CAS |
106344-89-2 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1-nitroso-3-phenyl-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H12N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,18) |
Clé InChI |
UJIUVDKYCSGEGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)N(CC2=CN=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


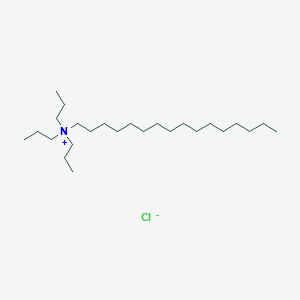
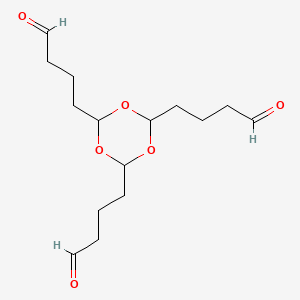

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
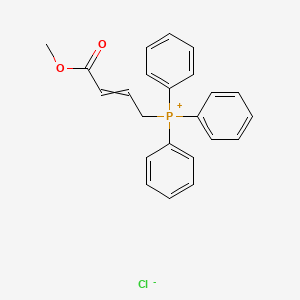

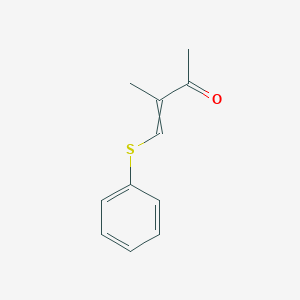
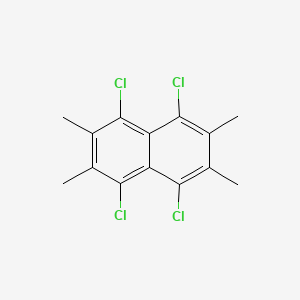



![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
